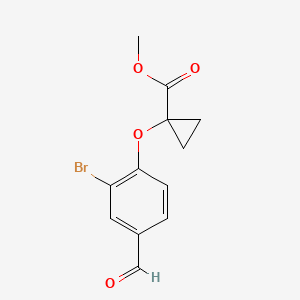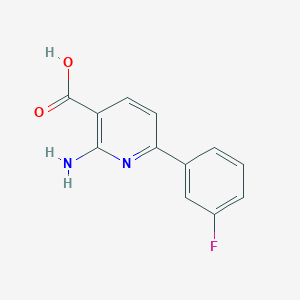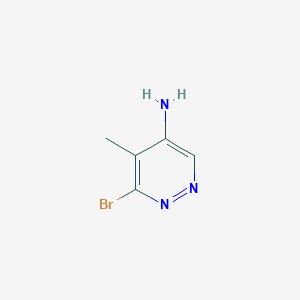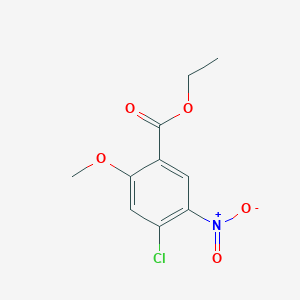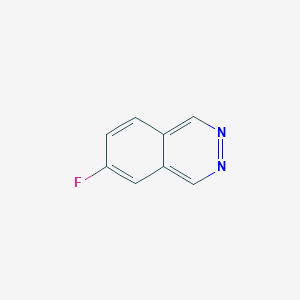
6-Fluorophthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorophthalazine is a chemical compound with the molecular formula C8H5FN2 It is a derivative of phthalazine, where a fluorine atom is substituted at the sixth position of the phthalazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorophthalazine typically involves the fluorination of phthalazine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluorophthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into this compound-1,4-diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Phthalazine-6-carboxylic acid.
Reduction: this compound-1,4-diol.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluorophthalazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a fluorescent probe in biological assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cardiovascular diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 6-Fluorophthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluorophthalazine
- 6-Methoxyphthalazine
- 6-(Trifluoromethyl)phthalazine
Comparison: 6-Fluorophthalazine is unique due to the presence of the fluorine atom at the sixth position, which imparts distinct electronic and steric properties compared to its analogs. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems. The fluorine atom also contributes to its stability and resistance to metabolic degradation, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C8H5FN2 |
|---|---|
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
6-fluorophthalazine |
InChI |
InChI=1S/C8H5FN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H |
InChI-Schlüssel |
XQFXPSUINBSCSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=NC=C2C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



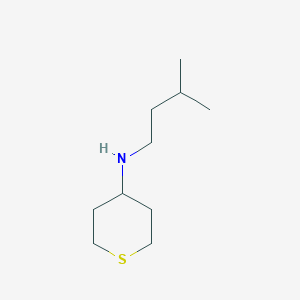
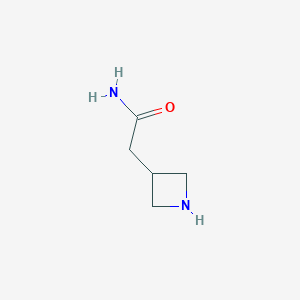
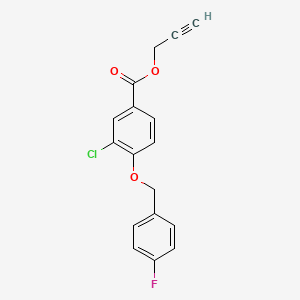
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)

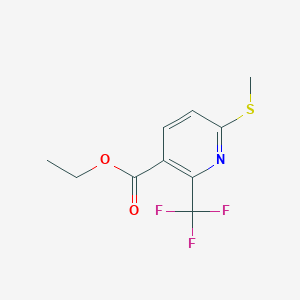
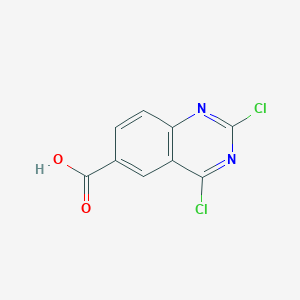

![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
